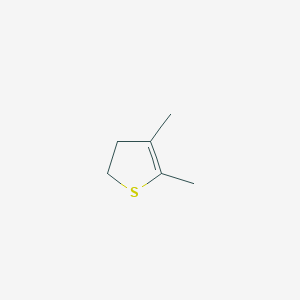

4,5-Dimethyl-2,3-dihydrothiophene

Description

Structure

3D Structure

Properties

CAS No. |

113379-98-9 |

|---|---|

Molecular Formula |

C6H10S |

Molecular Weight |

114.21 g/mol |

IUPAC Name |

4,5-dimethyl-2,3-dihydrothiophene |

InChI |

InChI=1S/C6H10S/c1-5-3-4-7-6(5)2/h3-4H2,1-2H3 |

InChI Key |

LOUSWZZGWAZRIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SCC1)C |

Origin of Product |

United States |

Reaction Pathways and Transformation Studies of 4,5 Dimethyl 2,3 Dihydrothiophene and Derivatives

Mechanistic Investigations of Dihydrothiophene Formation

The synthesis of dihydrothiophenes, including substituted analogues like 4,5-dimethyl-2,3-dihydrothiophene, proceeds through various mechanistic pathways. Understanding these routes, the intermediates involved, and the factors governing stereochemistry is crucial for the efficient and selective construction of these heterocyclic systems.

Elucidation of Reaction Trajectories and Transition States

The formation of the dihydrothiophene ring often involves complex reaction trajectories that can be elucidated through computational studies and experimental observation. For instance, in the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, density functional theory (DFT) calculations have been employed to map out the reaction mechanism. nih.govacs.org One studied pathway involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.gov

The initial step is the nucleophilic addition of a carbon atom (C3) to the thiocyanate (B1210189) group, which leads to the closure of the thiophene (B33073) ring via specific transition states (TS1.1 for the S,S-isomer and TS2.1 for the R,S-isomer). nih.gov The calculated activation energy for this ring-closing process is 46.6 kJ/mol for the more favorable R,S-isomer. nih.gov This process can proceed directly from the most stable conformers of the reactants without requiring preliminary conformational changes. nih.gov High-resolution crystal structures can also be used to probe the trajectory of reactions, providing visualization of the transition state. nih.gov

Another pathway involves an intramolecular nucleophilic substitution (SN2). acs.org Calculations have shown that this route is only viable in the S,S/R,R-diastereomeric channel. For the R,S-isomer, significant spatial difficulties are caused by a bulky benzoyl group, which prevents the necessary rear-side attack of the sulfur atom on the carbon, leading to a prohibitively high activation energy of 298.8 kJ/mol. acs.org

Role of Intermediates in Cyclization Processes

Intermediates play a pivotal role in the cyclization reactions that form the dihydrothiophene ring. In the reaction of 4-bromo-1-butyne (B1278893) with thiourea, an S-1-butynethiourea salt is formed as a key intermediate, which then transforms into 2,3-dihydrothiophene (B74016) upon treatment with aqueous ammonia (B1221849) and hydroquinone. chemicalbook.com

In multi-component reactions, various intermediates guide the assembly of the final product. For example, in a reaction to form dihydrothiophene ureidoformamides, a proposed mechanism involves a cyclic secondary amine attacking a 1,3-thiazolidinedione to open its ring, which results in the formation of a sulfide (B99878) anion intermediate (15). nih.gov This sulfide anion then undergoes an intramolecular addition to a cyano group in a subsequent intermediate (16) to forge the dihydrothiophene ring. nih.gov

Similarly, the synthesis of tetraphosphorylated 2,3-dihydrothiophene involves the addition of sodium hydrosulfide (B80085) to two molecules of bis(diethoxyphosphoryl)acetylene, followed by cyclization. acs.org In the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes, Rh thiavinyl carbenes are key intermediates that lead to the formation of dihydrothiophenes. acs.org

Quantum chemical studies on the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles have identified anionic intermediates (I1.1 and I2.1) that are formed after the initial ring closure. nih.gov These intermediates are crucial for the subsequent steps of the reaction pathway.

Mechanistic Insights into Stereochemical Outcome of Cycloadditions

Cycloaddition reactions are powerful methods for constructing cyclic compounds like dihydrothiophenes, and their stereochemical outcome is governed by the principles of frontier molecular orbital (FMO) theory. fiveable.mepressbooks.pub These reactions, which include the well-known [4+2] Diels-Alder reaction, involve the concerted rearrangement of pi-electrons through a cyclic transition state. fiveable.melibretexts.org

The stereochemistry is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.publibretexts.org For a reaction to be thermally allowed, the orbital symmetries must align for bonding to occur with a suprafacial geometry, where new bonds form on the same face of the π system. pressbooks.publibretexts.orgkharagpurcollege.ac.in

Key mechanistic insights that determine the stereochemical outcome include:

Concerted Mechanism: Because the reaction is concerted, the original stereochemistry of the substituents on both the diene and the dienophile is retained in the final product. fiveable.melibretexts.org

Suprafacial Geometry: Most cycloaddition reactions proceed via a suprafacial addition on both components. fiveable.mekharagpurcollege.ac.in Antarafacial addition, where bonds form on opposite faces, is geometrically difficult and rare. kharagpurcollege.ac.in

Chiral Control: The stereochemistry of cycloaddition reactions can be controlled through the use of chiral auxiliaries attached to a reactant or by employing chiral catalysts, such as a chiral Lewis acid. numberanalytics.com These external agents influence the approach of the reacting molecules, favoring the formation of one stereoisomer over another. numberanalytics.com

Reaction Conditions: Factors such as temperature, pressure, and solvent can also influence the stereoselectivity of cycloaddition reactions. numberanalytics.com

A highly efficient and stereoselective gold-catalyzed cycloisomerization of α-thioallenes has been developed to produce 2,5-dihydrothiophenes, highlighting the role of catalysts in controlling stereochemistry. organic-chemistry.org

Proposed Mechanisms for Multi-Component Reactions

Multi-component reactions (MCRs) provide an efficient route to complex molecules like dihydrothiophene derivatives in a single pot by combining three or more starting materials. nih.gov The mechanisms of these reactions are often domino processes, where the product of one step becomes the substrate for the next. nih.gov

One of the most common approaches to functionalized 2-amino-4,5-dihydrothiophenes (ADHTs) is the Gewald reaction and its variations. A notable example is the domino reaction involving a 1,3-thiazolidinedione, an active methylene (B1212753) nitrile, an amine, and an aromatic aldehyde. nih.gov

A proposed mechanism for a three-component reaction to synthesize dihydrothiophene derivatives is as follows:

Ring Opening/Anion Formation: A cyclic secondary amine attacks the carbonyl group of a 1,3-thiazolidinedione. This opens the ring and generates a sulfide anion intermediate. nih.gov

Intramolecular Addition: The sulfide anion then performs an intramolecular addition to a cyano group present in the intermediate. nih.gov

Dehydrogenation: The final step involves dehydrogenation, which can occur in the air, to yield the thiophene product, though a dihydrothiophene is the precursor. nih.gov

Another significant MCR is the Asinger reaction, which can produce 3-thiazolines from α-mercaptoketones, another carbonyl compound, and ammonia. mdpi.com The mechanisms for MCRs are diverse; for instance, the Ugi four-component reaction (U-4CR) proceeds through polar ionic intermediates, while the Povarov reaction mechanism is debated between a stepwise Mannich-type addition followed by intramolecular cyclization or a concerted pathway. mdpi.combeilstein-journals.org

Chemical Reactivity and Transformations of this compound Analogues

The dihydrothiophene ring is a versatile synthetic intermediate that can be transformed into other heterocyclic systems, most notably through aromatization to the corresponding thiophene.

Aromatization Reactions to Thiophenes

Dihydrothiophenes can be readily converted to thiophenes through dehydrogenation reactions. A widely used method involves heating the dihydrothiophene with a quinone, such as chloranil (B122849) (tetrachloro-1,4-benzoquinone) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgcdnsciencepub.com

The reaction of 2,5-dihydrothiophenes with chloranil in a solvent like tert-butanol (B103910) or pyridine (B92270) at reflux for several hours results in high yields of the corresponding thiophenes. cdnsciencepub.com However, this reaction is sensitive to the substitution pattern of the dihydrothiophene ring. The presence of a fully substituted carbon atom in the ring can completely block the dehydrogenation reaction. cdnsciencepub.com

A one-pot synthesis of thiophenes has been developed that combines the formation of the dihydrothiophene ring with a subsequent aromatization step. acs.org This tandem process involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes to form a dihydrothiophene intermediate, which is then oxidized in the same pot with DDQ to afford the fully aromatic thiophene. acs.org This method offers high regioselectivity and is compatible with a broad range of functional groups. acs.org

Another pathway to thiophenes from their dihydro precursors involves oxidation of the sulfur atom. The reaction of a 2,3-dihydrothiophene carrying four phosphoryl groups with meta-chloroperoxybenzoic acid (mCPBA) gives the corresponding sulfoxide (B87167). acs.org This sulfoxide can then be dehydrated to yield the fully substituted thiophene. acs.org

The table below summarizes various methods for the aromatization of dihydrothiophene analogues.

| Starting Material | Reagent(s) | Product | Key Findings | Citation |

| 2,5-Dihydrothiophene | Chloranil, tert-butanol or pyridine | Thiophene | High yield dehydrogenation. Blocked by fully substituted carbon atoms. | cdnsciencepub.com |

| 1,2,3-Thiadiazole + Alkenes | 1. Rh catalyst; 2. DDQ | Thiophene | One-pot tandem transannulation and oxidation. Highly regioselective. | acs.org |

| Tetraphosphoryl-2,3-dihydrothiophene | 1. mCPBA; 2. Dehydration | Tetraphosphorylthiophene | Aromatization via oxidation to a sulfoxide followed by elimination. | acs.org |

Dehydrogenation Processes (e.g., with DDQ)

The aromatization of dihydrothiophenes to their corresponding thiophenes is a significant transformation. One common method to achieve this is through dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a potent oxidant. organic-chemistry.orgwikipedia.org While specific studies on the dehydrogenation of this compound were not prevalent in the reviewed literature, the general reactivity of dihydroaromatic compounds with DDQ is well-established. researchgate.netnih.govnih.gov For instance, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes yields various dihydrothiophenes, which can subsequently be aromatized to thiophenes using DDQ. organic-chemistry.org This suggests a viable pathway for the conversion of this compound to 3,4-dimethylthiophene. The reaction mechanism typically involves the transfer of a hydride from the dihydrothiophene to DDQ, followed by the loss of a proton to achieve aromatization. The driving force for this reaction is the formation of the stable aromatic thiophene ring and the corresponding hydroquinone. wikipedia.org

Ring-Opening and Cycloaddition Reactivity of Related Thiophene-1,1-Dioxides

Thiophene-1,1-dioxides, which can be synthesized by the oxidation of the corresponding thiophenes, exhibit unique reactivity, particularly in ring-opening and cycloaddition reactions. utexas.edu These compounds, being unsaturated sulfones, can act as both dienes and dienophiles in Diels-Alder reactions. researchgate.netutexas.edu The substitution pattern on the thiophene dioxide ring can influence its reactivity, determining whether it participates as a 4π or 2π component. researchgate.net For example, thiophene-1,1-dioxides with electron-withdrawing groups tend to act as dienophiles. researchgate.net

Ring-opening reactions of thiophene-1,1-dioxides can be initiated by nucleophiles. For instance, the reaction of 3-bromo-2,5-dialkylthiophene-1,1-dioxides with organolithium reagents can lead to hexenynes through a Michael addition followed by ring-opening and elimination of sulfur dioxide. tandfonline.com In some cases, these reactions can lead to the formation of substituted benzenes. tandfonline.com The ring-opening of fused thiophene systems, such as dithieno[2,3-b:3',2'-d]thiophene, in the presence of organolithium reagents has also been reported to yield substituted bithiophenes. researchgate.net

Cycloaddition reactions of thiophene S-oxides and S,S-dioxides have been extensively studied. They can react with a variety of dienophiles, including alkenes and alkynes, to form cycloadducts which can then undergo further transformations. rsc.orgtandfonline.com For instance, the reaction with alkynes can lead to the formation of substituted arenes after extrusion of sulfur monoxide or dioxide. rsc.org

Mannich-Type Reactions Leading to Fused Hexahydrothieno[2,3-d]pyrimidines

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry. Mannich-type reactions involving derivatives of 2,3-dihydrothiophene have been successfully employed to construct thieno[2,3-d]pyrimidine (B153573) scaffolds. nih.govnih.gov Specifically, 2-amino-4,5-dihydrothiophene-3-carbonitriles can undergo a double Mannich-type cyclization with formaldehyde (B43269) and primary amines under non-catalyzed conditions to afford new 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles. researchgate.nettandfonline.com This reaction demonstrates a versatile approach to building complex, pharmacologically relevant fused pyrimidine (B1678525) systems from dihydrothiophene precursors. ukm.myresearchgate.net

Table 1: Synthesis of Hexahydrothieno[2,3-d]pyrimidines via Mannich-Type Reaction

| Dihydrothiophene Reactant | Amine | Product | Yield (%) |

| 2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | Primary Amines (RNH₂) | 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles | Varies |

Theoretical Determination of Nucleophilic and Electrophilic Attack Sites

Theoretical studies using methods like Density Functional Theory (DFT) provide valuable insights into the electronic structure and reactivity of molecules. nih.govmdpi.commdpi.com For dihydrothiophenone derivatives, which share a similar heterocyclic core with this compound, DFT calculations have been used to identify the most probable sites for nucleophilic and electrophilic attack. semanticscholar.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the likely regions of reactivity. semanticscholar.org For a series of dihydrothiophenone derivatives, the HOMO was localized on the sulfur atom and parts of the thiophene ring, suggesting these as the primary sites for electrophilic attack. semanticscholar.org Conversely, the LUMO was often centered on the carbonyl carbon and adjacent atoms, indicating these as the sites for nucleophilic attack. semanticscholar.org By analogy, for this compound, the sulfur atom and the double bond (C4=C5) would be the expected sites for electrophilic attack, while the saturated carbons (C2 and C3) would be less reactive towards electrophiles. Nucleophilic attack would likely target the carbon atoms of the double bond, especially if the ring were activated by an electron-withdrawing group.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. organic-chemistry.orgorganic-chemistry.org This can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide, often in the presence of a catalyst, is a common reagent for this purpose. organic-chemistry.org The selective oxidation of thioglycosides to either sulfoxides or sulfones has been demonstrated using urea-hydrogen peroxide (UHP), where the stoichiometry of the oxidant controls the outcome. beilstein-journals.org Specifically, using 1.5 equivalents of UHP leads to the sulfoxide, while 2.5 equivalents yield the sulfone. beilstein-journals.org Other methods include electrochemical oxidation, which offers a green and controllable approach to the synthesis of sulfoxides and sulfones from sulfides. tue.nl The oxidation of dibenzothiophene, a related sulfur-containing heterocycle, to its corresponding sulfone has also been studied using tungsten(VI) oxide as a catalyst. utrgv.edu It is expected that this compound would undergo similar oxidation at the sulfur atom to yield the corresponding this compound-1-oxide and this compound-1,1-dioxide.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dimethyl 2,3 Dihydrothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Diastereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5-Dimethyl-2,3-dihydrothiophene, both ¹H and ¹³C NMR would provide critical information for structural confirmation and for differentiating its possible diastereomers (cis and trans isomers).

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule, with their chemical shifts, integration values, and coupling patterns revealing their chemical environment and proximity to one another.

Methylene (B1212753) Protons (C2-H₂ and C3-H₂): The four protons on the saturated carbons of the dihydrothiophene ring would appear in the aliphatic region of the spectrum. Their exact chemical shifts would be influenced by the adjacent sulfur atom and the double bond.

Methyl Protons (C4-CH₃ and C5-CH₃): The two methyl groups attached to the double bond would each produce a singlet (or a narrow doublet if coupled to each other, though this is less likely across a double bond). Their chemical shifts would be in the vinylic methyl region.

Diastereoisomer Differentiation: The C4 and C5 atoms are stereocenters, meaning this compound can exist as two diastereomers: cis and trans. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry would result in distinct ¹H NMR spectra for each isomer. The spatial relationship between the methyl groups and the rest of the ring affects the magnetic environment of the protons, leading to different chemical shifts. For instance, the chemical shifts of the methylene protons at C2 and C3 would likely differ between the cis and trans isomers due to anisotropic effects from the methyl groups. Methods like band-selective pure shift NMR can be particularly useful in resolving overlapping signals in crowded spectra to aid in diastereomeric ratio determination. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Methylene Carbons (C2 and C3): These sp³ hybridized carbons would appear in the upfield region of the spectrum.

Olefinic Carbons (C4 and C5): These sp² hybridized carbons, part of the double bond, would resonate at a lower field (downfield) compared to the sp³ carbons.

Methyl Carbons (C4-CH₃ and C5-CH₃): The carbons of the two methyl groups would appear at the most upfield positions.

Diastereoisomer Differentiation: Similar to ¹H NMR, the ¹³C NMR spectra of the cis and trans diastereomers would be different. The chemical shifts of all six carbons would be expected to vary between the two isomers due to the different steric and electronic environments. The analysis of these chemical shift differences is a standard method for assigning the relative stereochemistry of diastereomers. nih.govcarlroth.com

Predicted ¹H and ¹³C NMR Data for this compound (Based on data for structurally similar compounds like 2,3-dihydrothiophene (B74016) and substituted thiophenes)

| ¹H NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| Methylene Protons (C2-H₂) | 2.5 - 3.0 |

| Methylene Protons (C3-H₂) | 2.2 - 2.7 |

| Methyl Protons (C4-CH₃, C5-CH₃) | 1.8 - 2.2 |

| ¹³C NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| Methylene Carbon (C2) | 30 - 35 |

| Methylene Carbon (C3) | 25 - 30 |

| Olefinic Carbon (C4) | 120 - 130 |

| Olefinic Carbon (C5) | 125 - 135 |

| Methyl Carbons (C4-CH₃, C5-CH₃) | 15 - 25 |

Note: The exact chemical shifts for the cis and trans isomers would differ.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

C-H Stretching (sp³): Just below 3000 cm⁻¹, characteristic of the C-H bonds in the methylene (CH₂) groups.

C-H Stretching (sp²): Just above 3000 cm⁻¹, corresponding to the C-H bonds of the methyl groups attached to the double bond.

C=C Stretching: Around 1650-1680 cm⁻¹, indicating the presence of the carbon-carbon double bond within the dihydrothiophene ring.

C-S Stretching: This bond vibration typically appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. This peak can sometimes be weak and difficult to assign definitively.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 2960 |

| C-H Stretch (sp²) | 3010 - 3050 |

| C=C Stretch | 1650 - 1680 |

| C-S Stretch | 600 - 800 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound (C₆H₁₀S), the expected findings are:

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The nominal molecular weight is 114 g/mol . HRMS would provide a more precise mass, allowing for the confirmation of the molecular formula C₆H₁₀S.

Fragmentation Pattern: The molecular ion can fragment into smaller, charged species. The fragmentation of dihydrothiophenes is influenced by the substituents on the ring. arkat-usa.org Common fragmentation pathways could include:

Loss of a methyl radical (•CH₃) to give a fragment ion at m/z 99.

Loss of a hydrogen sulfide (B99878) molecule (H₂S) or a thiol radical (•SH).

Retro-Diels-Alder type reactions, leading to the cleavage of the ring.

The fragmentation pattern would be a unique fingerprint for the compound and could also show subtle differences between the cis and trans isomers.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and the conformation of the dihydrothiophene ring. nih.gov

Crucially, X-ray diffraction would unambiguously determine the relative stereochemistry, confirming whether the isolated compound is the cis or trans diastereomer. It would also provide information about the packing of the molecules in the crystal lattice. While no published crystal structure for this compound is currently available, this technique remains the gold standard for solid-state structural elucidation.

Hyphenated Techniques for Identification and Isomer Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and identifying trace components.

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. youtube.com In this method, a gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. nih.gov

Identification in Complex Mixtures: GC-MS is widely used in the food and flavor industry to identify volatile sulfur compounds in complex matrices. mdpi.com this compound could be identified in a sample by matching its retention time and mass spectrum to that of a known standard.

Isomer Separation: A suitable GC column and temperature program could potentially separate the cis and trans diastereomers of this compound, which would then be individually identified by their mass spectra.

Gas chromatography-olfactometry (GC-O) is a specialized technique used in flavor and fragrance analysis. acs.orgnih.gov As the separated compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can describe the odor of each compound. pfigueiredo.orgresearchgate.net

Aroma Profile: Dihydrothiophenes are known to contribute to the aroma of various foods, including truffles. wikipedia.org GC-O would be instrumental in determining the specific aroma characteristics of this compound.

Odor-Active Compound Identification: This technique allows for the identification of odor-active compounds, even at concentrations too low to be detected by MS alone. researchgate.net Given that many volatile sulfur compounds have very low odor thresholds, GC-O is a critical tool for understanding their sensory impact. acs.org

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample matrix. frontiersin.orgnih.gov When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the separation and identification of individual components in a complex mixture. frontiersin.org The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) to adsorb the analytes. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov

The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For volatile sulfur compounds like thiophenes, common fibers include polydimethylsiloxane (B3030410) (PDMS) and mixed-phase coatings such as divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS), which are effective for a broad range of volatiles. chromatographyonline.com

While specific studies focusing solely on the HS-SPME-GC-MS analysis of this compound are not prominent in the reviewed literature, the method is widely applied to identify similar sulfur-containing heterocycles in food and aroma research. nih.gov For instance, related compounds such as 2-methyl-4,5-dihydrothiophene have been identified in meat model systems, contributing to roasted and meaty aromas. researchgate.netscialert.net Similarly, 2,3-dihydrothiophene was identified in dry fermented sausages, and a related compound, 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene, is noted for imparting a unique garlic-like aroma in Toona sinensis. csic.estandfonline.com The analysis of such compounds is crucial for understanding flavor profiles in food products. chromatographyonline.com

The identification of these compounds is achieved by comparing their mass spectra with established libraries (like NIST) and by matching their retention indices (RI) with those of reference standards. researchgate.net

Below is an interactive table representing typical parameters that would be employed for the analysis of volatile sulfur compounds like this compound using HS-SPME-GC-MS.

| Parameter | Value/Description | Purpose |

| Fiber Coating | DVB/CAR/PDMS | Effective for broad-spectrum volatile and semi-volatile compounds. |

| Sample Preparation | 2-5 g of sample in a 20 mL headspace vial | Standard sample size for headspace analysis. |

| Incubation Temp. | 40-60 °C | Optimizes the partitioning of analytes into the headspace. |

| Incubation Time | 20-60 min | Allows the sample to reach equilibrium before extraction. |

| Extraction Time | 30 min | Sufficient time for adsorption of analytes onto the SPME fiber. |

| Desorption Temp. | 250-280 °C | Ensures complete thermal desorption of analytes in the GC inlet. |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common non-polar column providing good separation for volatiles. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Mass Range | 35-400 m/z | Covers the expected mass range for the target compound and fragments. |

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging analytical technique that offers high sensitivity and an additional dimension of separation for the analysis of volatile organic compounds (VOCs). iosrjournals.org It couples the separation power of gas chromatography based on analyte volatility and column interaction with the rapid separation of ion mobility spectrometry, which separates ions based on their size, shape, and charge in a drift tube under an electric field. iosrjournals.org This two-dimensional separation provides enhanced resolution and identification capabilities, particularly for isomeric and isobaric compounds in complex matrices.

The process begins with headspace sampling, similar to HS-SPME. The extracted volatiles are introduced into a GC column for initial separation. The effluent from the GC column then enters the IMS cell, where molecules are ionized (often using a tritium (B154650) or nickel source) and enter a drift tube. Their drift time to the detector is measured, providing a characteristic signature. The resulting data is often visualized as a two-dimensional plot of GC retention time versus IMS drift time, creating a unique fingerprint of the sample's volatile profile.

Although no specific research findings on the application of HS-GC-IMS to this compound were identified in the reviewed literature, this technique is well-suited for its analysis. It has been successfully employed to characterize volatile profiles and differentiate samples in various fields, such as food science and traditional medicine. iosrjournals.org For the analysis of sulfur compounds, HS-GC-IMS would offer significant advantages in separating the target analyte from a complex food matrix, reducing interferences and providing more confident identification.

An illustrative table of typical HS-GC-IMS parameters is provided below.

| Parameter | Value/Description |

| System | FlavourSpec® or similar |

| GC Column | WAX-type (e.g., 15 m x 0.53 mm) |

| Carrier/Drift Gas | Nitrogen (N₂) |

| Incubation Temperature | 60 °C |

| Incubation Time | 10-20 min |

| Injection Volume | 500 µL (headspace) |

| IMS Drift Tube Length | ~9.8 cm |

| IMS Drift Tube Voltage | ~5 kV |

| IMS Temperature | 45-60 °C |

| Data Analysis | Comparison of retention time and drift time with standards, fingerprint analysis using PCA/OPLS-DA |

UV/Vis/IR Spectroelectrochemical Measurements

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide simultaneous information about the electrochemical generation of species and their spectroscopic properties. researchgate.net UV/Vis/IR spectroelectrochemical measurements allow for the in-situ characterization of electrochemically generated intermediates, such as radical cations and dications, which are often unstable. researchgate.net This is particularly relevant for thiophene (B33073) derivatives, which can be electrochemically oxidized to form conductive polymers. researchgate.net

While direct spectroelectrochemical studies on this compound were not found, extensive research on related thiophene compounds provides a strong basis for predicting its behavior. researchgate.netresearchgate.net In these studies, applying an oxidative potential to a thiophene monomer leads to the formation of a radical cation (polaron) and subsequently a dication (bipolaron), each with distinct absorption bands in the UV-Vis-NIR region. researchgate.net

The electrochemical oxidation of this compound would likely initiate at the sulfur atom and the C=C double bond. However, unlike fully aromatic thiophenes, the saturated 2,3-dihydro structure prevents the formation of a long, conjugated polymer chain through standard alpha-coupling. The oxidation products would be limited to monomers or dimers. The methyl groups would influence the oxidation potential and the stability of the resulting radical cations due to their electron-donating inductive effect.

Infrared (IR) spectroelectrochemistry provides complementary information on the changes in vibrational modes upon oxidation, offering insights into the evolving molecular structure and bonding. iosrjournals.org

The table below presents representative UV-Vis absorption data for thiophene and a related copolymer, illustrating the spectral changes upon electrochemical oxidation. Such changes would be analogous to those expected for this compound, although the specific absorption maxima would differ.

| Compound/Species | Neutral State (λ_max) | Oxidized State (Radical Cation) (λ_max) | Oxidized State (Dication) (λ_max) | Reference |

| Polythiophene | ~450 nm | ~780 nm | ~1300 nm (broad) | researchgate.net |

| Furan-Thiophene Copolymer | 423 nm | 728 nm | 558 nm | researchgate.net |

These advanced analytical methods are indispensable for the structural elucidation and characterization of complex molecules like this compound, providing critical data for applications in fields ranging from food chemistry to materials science.

Computational and Theoretical Investigations of 4,5 Dimethyl 2,3 Dihydrothiophene

Analysis of Global and Local Reactivity Descriptors

Fukui Indices

Fukui indices are a key concept in Density Functional Theory (DFT) used to describe local reactivity in a molecule. nih.gov They quantify how the electron density at a specific point in a molecule changes when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites. wikipedia.org The Fukui function, ƒ(r), is defined as the partial derivative of the electron density ρ(r) with respect to the number of electrons N. wikipedia.org

For a specific atom 'k' in a molecule, the condensed Fukui functions are calculated to determine its reactivity. There are three main types of condensed Fukui functions:

ƒk+ : for nucleophilic attack (attack by a species with excess electrons)

ƒk- : for electrophilic attack (attack by a species seeking electrons)

ƒk0 : for radical attack

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are critical parameters in determining the reactivity and stability of a molecule. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more reactive towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, making the molecule more reactive towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A small HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Although specific published data for the HOMO-LUMO energies and the energy gap of 4,5-Dimethyl-2,3-dihydrothiophene were not found in the surveyed literature, these values can be readily calculated using computational methods like DFT. For a comparative context, studies on similar dihydrothiophenone derivatives have shown how these parameters are used to rank the reactivity of different compounds within a series. semanticscholar.org A theoretical investigation of this compound would provide its specific HOMO and LUMO energy values, offering a quantitative measure of its kinetic stability and its susceptibility to react with other chemical species.

Derivatives and Functionalization of 4,5 Dimethyl 2,3 Dihydrothiophene Scaffolds

Synthesis of Substituted 4,5-Dimethyl-2,3-dihydrothiophene Analogues

The synthesis of substituted analogues of this compound involves a variety of chemical transformations that introduce new functional groups and molecular frameworks onto the dihydrothiophene ring.

Incorporation of Heterocyclic Moieties (e.g., Thiazolidinedione)

The fusion of a thiazolidinedione moiety to the dihydrothiophene scaffold can yield hybrid molecules of significant interest. Thiazolidinediones are five-membered heterocyclic compounds known for a spectrum of pharmacological activities. nih.gov A common synthetic route for preparing such derivatives is through Knoevenagel condensation. nih.govresearchgate.net For instance, the reaction of a suitably functionalized dihydrothiophene with an aldehyde and 2,4-thiazolidinedione (B21345) can lead to the desired hybrid structure. nih.gov

A versatile approach for creating functionalized 2-amino-4,5-dihydrothiophenes involves a domino reaction utilizing 1,3-thiazolidinedione, active methylene (B1212753) nitriles, amines, and aromatic aldehydes. acs.org Another method involves the Knoevenagel condensation between 2,4-thiazolidinedione and various aromatic aldehydes to produce 5-arylidene-2,4-thiazolidinedione derivatives, which can then be further modified. researchgate.net Greener synthetic approaches have also been explored, using deep eutectic solvents which can act as both the solvent and catalyst for the condensation reaction. nih.gov

Table 1: Synthesis of Thiazolidinedione Derivatives

| Reactants | Reaction Type | Key Features |

|---|---|---|

| Thiazolidine-2,4-dione, Substituted Benzaldehyde | Knoevenagel Condensation | Use of deep eutectic solvents as green catalysts and solvents. nih.gov |

| 4-Hydroxybenzaldehyde, 2,4-Thiazolidinedione | Knoevenagel Condensation | Forms a key intermediate for further alkylation. nih.gov |

Introduction of Ferrocene (B1249389) Units

Ferrocene, with its unique sandwich structure and reversible redox properties, can be incorporated into dihydrothiophene-based structures to create electrochemically active materials. researchgate.net The combination of thiophene's conducting properties with ferrocene's redox activity has led to the development of materials for sensing and information storage. researchgate.net

Synthetic methodologies for creating ferrocene-based polythiophenes, which can be adapted for dihydrothiophene analogues, include:

Electrochemical and Oxidative Polymerization: These methods can be used to generate polymers where ferrocene units are attached to the thiophene (B33073) backbone. researchgate.net

Coupling Reactions: Nickel-mediated coupling reactions and Suzuki polycondensation are effective for constructing polymers with ferrocene in the main chain or as side groups. researchgate.net

Post-Polymerization Modification: Ferrocene moieties can also be attached to a pre-formed polythiophene chain. researchgate.net

A specific example involves the catalyst-free polycycloaddition of ferrocene-containing diazides with tris(3-phenylpropiolate)s to produce soluble, electrochemically active hyperbranched polymers. researchgate.net

Formation of Carbonitrile Derivatives (e.g., 2-amino-4,5-dihydrothiophene-3-carbonitriles)

2-Amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs) represent a significant class of derivatives. nih.gov While the Gewald reaction is a cornerstone for synthesizing aromatic 2-aminothiophenes, methods for their partially saturated dihydro counterparts are less common but equally important. nih.govchemicalbook.com

Several synthetic pathways to ADHTs have been developed:

Michael Addition and Cyclization: One route involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to yield trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. acs.orgnih.gov

Reaction with Cyanothioacrylamides: An alternative synthesis reacts 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. acs.orgnih.gov

Gewald-Type Reaction: A modified Gewald reaction, which typically involves a ketone, an active methylene nitrile (like malonodinitrile), and elemental sulfur in the presence of a base like morpholine, can be used to synthesize related fused systems like 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. chemicalbook.com

Ylide-Based Methods: The reaction of 2-cyanothioacrylamide with pyridinium (B92312) or sulfonium (B1226848) ylides provides another route to trans-4,5-disubstituted ADHT-3-carbonitriles. acs.orgnih.gov

These carbonitrile derivatives are valuable intermediates for further chemical transformations, such as the construction of thieno[2,3-d]pyrimidine (B153573) core systems through Mannich-type reactions. nih.gov

Table 2: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile Derivatives

| Starting Materials | Method | Product Type | Reference |

|---|---|---|---|

| Cyanothioacetamide, α-Bromochalcones | Michael Addition/Intramolecular Cyclization | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | nih.gov |

| 3-Aryl-2-cyanothioacrylamides, α-Thiocyanatoacetophenone | Reaction and Cyclization | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | nih.gov |

| Ketone, Malonodinitrile, Sulfur, Morpholine | Gewald Reaction | 2-Aminothiophene-3-carbonitriles | chemicalbook.com |

Synthesis of Dihydrothiophenone Derivatives

The synthesis of dihydrothiophenone derivatives, specifically 2,4-dimethyl-2,3-dihydrothiophen-3-one, can be achieved from the corresponding saturated tetrahydrothiophenone. google.com The process involves a two-step sequence:

Oxidation: 2,4-Dimethyl-tetrahydro-thiophen-3-one is treated with hydrogen peroxide in methanol. This exothermic reaction leads to the formation of an intermediate, primarily 2,4-dimethyl-2-methoxy-tetrahydrothiophen-3-one. google.com

Elimination: The reaction mixture containing the methoxy (B1213986) intermediate is then treated with an aqueous sodium hydroxide (B78521) solution. This base-induced elimination step yields a tautomeric mixture of 2,4-dimethyl-2,3-dihydrothiophen-3-one (keto form) and 2,4-dimethyl-3-hydroxythiophene (enol form). google.com

The final product is isolated after workup, which includes concentration, dilution, extraction of non-phenolic impurities, and pH adjustment. google.com

Chiral Dihydrothiophene Synthesis and Stereoselective Approaches

The creation of chiral dihydrothiophenes with specific stereochemistry is a key objective in modern organic synthesis, as chirality is fundamental to the biological activity of many molecules. nih.gov Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. youtube.com The main strategies include the use of a chiral pool, chiral auxiliaries, and enantioselective catalysis. ethz.ch

Chiral Pool Synthesis: This approach utilizes enantiopure starting materials, such as naturally occurring terpenes, to introduce chirality into the final molecule. nih.govethz.ch

Chiral Auxiliaries: An enantiopure group (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. youtube.com

Asymmetric Catalysis: A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch This has been demonstrated in the synthesis of chiral thiochromanes (a related sulfur heterocycle) via a tandem Michael–Henry reaction catalyzed by cupreine (B190981) derivatives, achieving good diastereoselectivities and high enantioselectivities. nih.gov

For thiophene derivatives, stereoselectivity can be achieved through various reactions. For example, the Kumada-type coupling of 3,4-dibromothiophene (B32776) with a chiral Grignard reagent, catalyzed by a Nickel(II) complex, has been used to synthesize a chiral 3,4-disubstituted thiophene monomer. nih.gov Similarly, stereoselective reactions have been developed for other heterocycles, such as the synthesis of polysubstituted 2,5-dihydrofurans from 1,4-dilithio-1,3-dienes and aldehydes, which proceeds with perfect regio- and stereoselectivity. nih.gov The principles of these stereoselective methods can be applied to the synthesis of chiral this compound derivatives. nih.govnih.gov

Post-Synthetic Modification Strategies of the Dihydrothiophene Ring

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. This strategy is highly valuable for diversifying a core structure without re-synthesizing it from scratch. For a dihydrothiophene ring, PSM can be used to introduce new functionalities or alter the ring structure itself.

One powerful PSM strategy is the use of cycloaddition reactions. nih.gov For example, if a dihydrothiophene derivative is synthesized with a pendant reactive group, such as an alkyne or a furan (B31954), it can undergo further reactions:

1,3-Dipolar Cycloadditions: A pendant alkyne group can react with an azide (B81097) (e.g., 4-methylbenzyl azide) to form a triazole ring with high conversion rates. nih.gov

Diels-Alder Reactions: A furan moiety attached to the dihydrothiophene scaffold can react with dienophiles like maleimide (B117702) to form Diels-Alder adducts, also with high efficiency. nih.gov

These cycloaddition reactions are highly efficient and can be used to attach complex molecules to the dihydrothiophene core. nih.gov

Another modification strategy involves the alteration of the heterocyclic ring itself. Ring contraction through the extrusion of a heteroatom is a known method for synthesizing five-membered rings from six-membered ones. beilstein-journals.org For example, the photoinduced extrusion of sulfur monoxide (SO) from a thiopyran sulfoxide (B87167) can lead to ring contraction to form a five-membered carbocycle. beilstein-journals.org While this example involves forming a carbocycle, similar principles of sulfur extrusion from related sulfur-containing heterocycles could potentially be applied to modify the dihydrothiophene ring system itself.

Non Biological Applications and Synthetic Utility of 4,5 Dimethyl 2,3 Dihydrothiophene

Role as Synthetic Precursors for Complex Chemical Structures

The dihydrothiophene core is a key intermediate in the synthesis of various classes of organic compounds. Through targeted chemical transformations, the partially saturated ring can be modified to produce aromatic systems, or it can be incorporated into larger, more complex molecular architectures.

One of the most direct synthetic applications of 4,5-dimethyl-2,3-dihydrothiophene is its conversion to the corresponding aromatic thiophene (B33073). The aromatization of the dihydrothiophene ring creates 2,3-dimethylthiophene, a stable heterocyclic compound with applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aicymitquimica.com This transformation can be achieved through dehydrogenation reactions. For instance, a general method for the dehydrogenation of substituted dihydrothiophenes involves a two-step process where the dihydrothiophene is first oxidized to the corresponding sulfoxide (B87167) (a dihydrothiophene-1-oxide) using an oxidizing agent like hydrogen peroxide in a neutral medium. In a second step, these intermediates are rearranged with acid to yield the aromatic thiophene derivatives.

2,3-Dimethylthiophene itself is a colorless liquid with a boiling point of 143-144°C. ontosight.ai Its chemical structure, featuring a thiophene ring with two methyl groups at the 2 and 3 positions, influences its reactivity, making the free alpha-position (at carbon 5) susceptible to reactions like formylation. fishersci.nl

Table 1: Physical and Chemical Properties of 2,3-Dimethylthiophene

| Property | Value | Source |

| Molecular Formula | C₆H₈S | ontosight.ainist.govuni.lu |

| Molecular Weight | 112.19 g/mol | ontosight.ainist.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 143-144 °C | ontosight.ai |

| CAS Number | 632-16-6 | nist.gov |

| Solubility | Insoluble in water; Soluble in common organic solvents. | ontosight.aifishersci.nl |

Thionucleosides are analogues of natural nucleosides where a sulfur atom replaces the oxygen atom in the furanose ring. These compounds are of significant interest in medicinal chemistry for their potential antiviral and anticancer properties. While direct synthesis from this compound is not prominently documented, the synthesis of related sulfur-containing heterocycles highlights their potential as key intermediates.

Recent research has demonstrated a scalable, de novo synthesis of 4′-thionucleoside analogues (thNAs). researchgate.net This approach relies on an α-fluorination and aldol (B89426) reaction followed by a sequence of carbonyl reduction, mesylate formation, and a double displacement reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) to construct the thiosugar ring. researchgate.net This methodology has been used to prepare multigram quantities of 4′-thio-5-methyluridine and other purine (B94841) and pyrimidine (B1678525) thNAs, demonstrating the feasibility of creating these complex molecules from simpler precursors. researchgate.net This illustrates the value of sulfur heterocycles in building the core structures of medicinally relevant thionucleosides.

Penicillins are a class of β-lactam antibiotics characterized by a thiazolidine (B150603) ring fused to a β-lactam ring. The synthesis of penicillin mimics or novel penicillin derivatives is an active area of research aimed at overcoming antibiotic resistance. Typically, new derivatives are synthesized by modifying the side chain attached to the 6-aminopenicillanic acid (6-APA) core. scispace.com

A literature review did not yield specific examples of this compound being directly used as a precursor for the synthesis of penicillin mimics. The construction of the core penam (B1241934) nucleus or its analogues generally follows different synthetic strategies.

Building Blocks in the Synthesis of Diverse Sulfur Heterocycles

The reactivity of the double bond and the sulfur atom in the this compound ring allows it to serve as a versatile building block for a variety of other sulfur-containing heterocyclic systems through reactions such as cycloadditions and annulations.

For instance, functionalized 2-amino-4,5-dihydrothiophenes are used as starting materials for the synthesis of fused heterocyclic systems like hexahydrothieno[2,3-d]pyrimidines. nih.gov These reactions demonstrate how the dihydrothiophene core can be elaborated into more complex, polycyclic structures that are of interest in medicinal chemistry.

Furthermore, related thiophene derivatives, such as thiophene S-oxides, can participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). scispace.com Sterically hindered thiophene S-oxides have been shown to react with various alkenes to form 7-thiabicyclo[2.2.1]hept-5-ene S-oxide derivatives. scispace.com These cycloadducts can then undergo thermal or photochemical extrusion of sulfur monoxide (SO) to yield substituted arenes. scispace.com This reactivity profile highlights the potential of the dihydrothiophene scaffold to act as a latent diene for constructing complex carbocyclic and heterocyclic frameworks.

Potential in the Preparation of Functional Materials

Thiophene-based polymers, known as polythiophenes, are among the most studied classes of conducting polymers due to their high conductivity in a doped state, environmental stability, and processability. ontosight.aicymitquimica.com These materials have potential applications in a wide range of electronic and optical devices, including transistors, light-emitting diodes (LEDs), solar cells, and sensors.

This compound can serve as a precursor to the monomer required for polymerization. The first step is the aromatization of the dihydrothiophene to 2,3-dimethylthiophene, as described in section 7.1.1. This monomer can then be polymerized, typically through oxidative coupling methods, to yield poly(2,3-dimethylthiophene). The properties of the resulting polymer, such as solubility, conductivity, and optical characteristics, are influenced by the substitution pattern on the thiophene ring. The methyl groups on the polymer backbone can enhance solubility in organic solvents, which is a crucial factor for solution-based processing and device fabrication.

Considerations for Large-Scale Synthesis and Industrial Scalability

The industrial applicability of a chemical compound is heavily dependent on the availability of safe, efficient, and scalable synthetic routes. For this compound and its derivatives, several factors must be considered for large-scale production.

The synthesis of related compounds provides insight into potential industrial processes. For example, a patent describes the preparation of 2,4-dimethyl-tetrahydrothiophen-3-one from methacrylic acid and thiourea, highlighting the use of inexpensive and readily available starting materials. google.com The process involves steps that are generally amenable to industrial scale-up. Another patent details the preparation of 2,4-dimethyl-2,3-dihydrothiophen-3-one from 2,4-dimethyl-tetrahydro-thiophen-3-one using hydrogen peroxide and sodium hydroxide (B78521) in a multi-kilogram scale process, indicating that such heterocyclic systems can be produced in large quantities. google.com

General synthetic methods for dihydrothiophenes include the reaction of α-mercapto ketones with vinylphosphonium salts and the cyclization of donor-acceptor cyclopropanes with a sulfur source. nih.govresearchgate.net The scalability of these methods depends on factors such as the cost and handling of reagents (e.g., phosphonium (B103445) salts, catalysts), reaction conditions (temperature, pressure), and the efficiency of purification. Methods that avoid hazardous reagents, extreme temperatures, and lengthy reaction times, while providing high yields, are favored for industrial production. nih.govgoogle.com

Q & A

Basic Question: What synthetic routes are recommended for preparing 4,5-Dimethyl-2,3-dihydrothiophene, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves cyclization of pre-functionalized precursors or modification of existing dihydrothiophene derivatives. For example:

- One-pot oxidation/bromination : Adapting methods from analogous dihydrothiophenes (e.g., 3,4-diaryl derivatives), Br₂ in dichloromethane at 0–25°C can introduce halogens while maintaining ring stability .

- Catalytic systems : Use transition metal catalysts (e.g., CuBr₂) to facilitate selective oxidation, as demonstrated for 3,4-diaryl-2,5-dihydrothiophenes .

- Optimization parameters : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., CH₃CN, THF) to control dimerization side reactions. Kinetic studies (see Advanced Question 3 ) should guide temperature and catalyst loading.

Basic Question: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- 1H NMR : Identify dihydrothiophene ring protons (δ 2.5–3.5 ppm for methyl groups; δ 5.0–6.0 ppm for olefinic protons if present). Flow NMR methods (e.g., rapid mixing with TBAF) can capture transient intermediates .

- UV-Vis spectroscopy : Compare λmax values (e.g., 345–350 nm in inert matrices) to confirm electronic transitions consistent with conjugated dihydrothiophene systems .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and quantify impurities. Reference NIST spectral libraries for validation .

Advanced Question: What experimental design is required to study the dimerization kinetics of this compound?

Methodological Answer:

- Kinetic setup : Use a stopped-flow apparatus coupled with ¹H NMR to monitor dimerization in real time. For example, dissolve the compound in CH₃CN (2.5 × 10⁻⁴ M) with TBAF (2.5 × 10⁻² M) as a catalyst .

- Data collection : Measure second-order rate constants (k₂) at multiple temperatures (e.g., 10.2°C, 19.1°C, 29.4°C) and construct Arrhenius plots to derive activation parameters (ΔH‡, ΔS‡) .

- Control experiments : Compare with analogous systems (e.g., 2,3-dimethylene-2,3-dihydrofuran) to assess sulfur’s electronic effects on reactivity .

Advanced Question: How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound’s reactivity?

Methodological Answer:

- Modeling dimerization pathways : Use Gaussian or ORCA software to calculate transition-state geometries and activation energies. Compare with experimental ΔH‡ values (e.g., 10–15 kcal/mol for dihydrothiophene derivatives) .

- Electronic structure analysis : Map frontier molecular orbitals (HOMO/LUMO) to identify regioselectivity in reactions. For example, sulfur’s lone pairs may stabilize radical intermediates during oxidation .

- Validation : Cross-reference computed UV-Vis spectra (TD-DFT) with empirical λmax data to confirm accuracy .

Advanced Question: What strategies mitigate sulfur-related side reactions during functionalization of this compound?

Methodological Answer:

- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups at sulfur to prevent unwanted oxidation or nucleophilic attacks .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and reduce sulfur aggregation.

- In situ monitoring : Employ Raman spectroscopy to detect disulfide byproducts and adjust reaction stoichiometry dynamically .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all synthesis steps .

- Ventilation : Ensure local exhaust ventilation (LEV) systems are operational to limit vapor exposure.

- Waste disposal : Quench reactive intermediates with aqueous NaHSO₃ before disposal in designated halogenated waste containers .

Advanced Question: How can researchers leverage this compound in materials science applications?

Methodological Answer:

- Photoresponsive materials : Functionalize the dihydrothiophene core with diarylethene moieties to create light-switchable compounds. Monitor ring-opening/closure kinetics via UV-Vis .

- Conductive polymers : Electropolymerize derivatives in acetonitrile/Et₄NBF₄ electrolytes. Use cyclic voltammetry to assess redox stability and bandgap tuning .

- DFT-guided design : Simulate charge transport properties to prioritize synthetic targets for organic electronics .

Notes

- Avoid commercial-scale synthesis protocols; focus on milligram-to-gram laboratory methods.

- Cross-validate computational models with empirical kinetic and spectroscopic data to ensure reliability.

- Prioritize peer-reviewed journals (e.g., J. Org. Chem., Eur. J. Org. Chem.) over non-academic sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.